molecular formula C10H18O B1672273 (-)-Isopinocampheol CAS No. 1196-00-5

(-)-Isopinocampheol

Cat. No.: B1672273
CAS No.: 1196-00-5
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-BZNPZCIMSA-N
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Description

(-)-Isopinocampheol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is found in various essential oils and has a characteristic pine-like aroma. Its unique structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isopinocampheol typically involves the reduction of (-)-Isopinocamphone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain pine species. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Isopinocampheol can undergo oxidation reactions to form (-)-Isopinocamphone. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned earlier, this compound can be synthesized by the reduction of (-)-Isopinocamphone.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: (-)-Isopinocamphone.

    Reduction: this compound.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, (-)-Isopinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in the study of enzyme-substrate interactions due to its specific chirality.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant pine-like aroma. It is also used in the production of certain polymers and resins.

Mechanism of Action

The mechanism of action of (-)-Isopinocampheol involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX).

Comparison with Similar Compounds

    (-)-Isopinocamphone: The oxidized form of (-)-Isopinocampheol.

    (+)-Isopinocampheol: The enantiomer of this compound with a different three-dimensional arrangement.

    (+)-Isopinocamphone: The oxidized form of (+)-Isopinocampheol.

Uniqueness: What sets this compound apart from its similar compounds is its specific chirality and the resulting biological activity. The (-) enantiomer may exhibit different pharmacological properties compared to the (+) enantiomer, making it unique in its applications and effects.

Properties

IUPAC Name

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPVLJRCJUVQFA-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315705
Record name (-)-Isopinocampheol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-00-5, 25465-65-0, 27779-29-9
Record name (-)-Isopinocampheol
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Record name (-)-Isopinocampheol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Isopinocampheol
Source EPA DSSTox
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Record name [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Record name (-)-pinan-3-ol
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Record name (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (-)-Isopinocampheol?

A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, studies utilizing Raman and FTIR spectroscopy have identified unique OH and OD stretching vibrational signatures for this compound, particularly in its different torsional conformers. These spectral characteristics are attributed to delocalization of the hydroxy hydrogen atom via quantum tunneling. [, ]

Q3: Can this compound be synthesized from naturally occurring compounds?

A4: Yes, this compound can be synthesized from (1R)-(+)-α-Pinene via a hydroboration-oxidation reaction. This reaction pathway exhibits both regioselectivity and stereospecificity. [, , ]

Q4: What is the significance of diisopinocampheylborane in asymmetric synthesis?

A5: Diisopinocampheylborane, prepared from (+)-α-Pinene, serves as a highly effective chiral reagent for asymmetric hydroboration reactions. The use of diisopinocampheylborane with high optical purity enables the synthesis of chiral alcohols with exceptional enantiomeric excess, approaching 100% in some cases. []

Q5: Are there any reported applications of this compound derivatives in materials science?

A6: Research has explored the incorporation of this compound as a chiral building block in the synthesis of thermotropic chiral nematic polymers. These polymers demonstrate potential for applications in optical materials due to their ability to form helical structures with controllable twisting power. [, ]

Q6: What is known about the biological activity of this compound?

A7: this compound is a key component of Hyssop (Hyssopus officinalis) essential oil, known for its antifungal properties. [, ] Studies have shown that this compound contributes significantly to the oil's inhibitory effect on mycelial growth of plant pathogenic fungi. [, ]

Q7: How does this compound contribute to the antifungal activity of Hyssop oil?

A8: While the exact mechanism remains unclear, research suggests that this compound, in synergy with other oil components like pinocamphone, disrupts fungal growth. This effect is observed even at low concentrations, indicating a potent antifungal action. [, ]

Q8: Has this compound been investigated for other biological activities?

A9: Research has explored the biotransformation of this compound by various microorganisms like Aspergillus niger. This has led to the identification of several hydroxylated metabolites, showcasing the potential for biocatalytic modification. [, ] Additionally, studies on Nicotiana tabacum cell cultures demonstrated the interconversion between this compound and its corresponding ketone, highlighting the role of oxidoreduction processes in plant cells. []

Q9: Are there any environmental concerns regarding the use and disposal of this compound?

A9: While considered a naturally occurring compound, the broader environmental impact of synthetic this compound requires further investigation. Research on its biodegradability and potential effects on aquatic and terrestrial ecosystems would be beneficial to ensure its sustainable use.

Q10: What analytical techniques are commonly employed to study this compound?

A11: A variety of analytical techniques are used to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC-MS) enables the separation and identification of this compound in complex mixtures, such as essential oils. [] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, including the determination of relative and absolute configuration. [, , ] Furthermore, vibrational spectroscopy techniques like FTIR and Raman spectroscopy offer insights into the conformational dynamics and intermolecular interactions of this compound. [, ]

Q11: Can enantiomers of isopinocampheol be distinguished using analytical methods?

A12: Yes, chiral gas chromatography, employing stationary phases with chiral selectors like β-cyclodextrin, effectively separates and quantifies enantiomers of isopinocampheol. [] This method is crucial for determining enantiomeric purity and investigating stereospecific reactions.

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